S-Propionyl-4-mercaptotoluene
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Overview
Description
S-Propionyl-4-mercaptotoluene: p-methylthiophenyl propionate . Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage. This compound is commonly used in the pharmaceutical and chemical industries due to its unique properties.
Mechanism of Action
Target of Action
S-Propionyl-4-mercaptotoluene, also known as S-(4-methylphenyl) propanethioate or S-p-Tolyl propanethioate, is a phenyl thioester compound It is used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.
Mode of Action
The exact mode of action of this compound is not clearly defined in the available literature. As a phenyl thioester compound, it may undergo hydrolysis, releasing a phenol and a thiol in the process. These products could potentially interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways
Pharmacokinetics
Its physical properties such as its predicted boiling point of 2729° C at 760 mmHg and a density of 11 g/cm^3 may influence its pharmacokinetic properties.
Result of Action
Given its use in proteomics research , it may influence protein expression or function, but the specific effects would depend on the proteins or enzymes it interacts with.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at room temperature . Other factors such as pH, presence of other chemicals, and biological factors could also influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Propionyl-4-mercaptotoluene typically involves the reaction of 4-methylthiophenol with propionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: S-Propionyl-4-mercaptotoluene undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioester can be reduced to the corresponding thiol and alcohol.
Substitution: The thioester group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Thioethers and esters.
Scientific Research Applications
S-Propionyl-4-mercaptotoluene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce thioester functionality into molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
- S-methyl propanethioate
- S-methyl thiopropanoate
- S-methyl thiopropionate
- S-methyl methylthiopropionate
Comparison: S-Propionyl-4-mercaptotoluene is unique among these compounds due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, stability, and interactions with biological molecules, making it a valuable tool in various research and industrial applications .
Biological Activity
S-Propionyl-4-mercaptotoluene (SPMT) is an organosulfur compound that has garnered attention for its potential biological activities. This article explores the biological activity of SPMT, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a propionyl group attached to a 4-mercaptotoluene structure. Its chemical formula is C11H14OS, and it exhibits properties typical of thiol compounds, including reactivity with electrophiles and potential antioxidant activity.
The biological activity of SPMT can be attributed to several mechanisms:
- Antioxidant Activity : Thiol compounds are known for their ability to scavenge free radicals. SPMT may protect cells from oxidative stress by donating electrons to reactive oxygen species (ROS), thereby preventing cellular damage.
- Enzyme Inhibition : SPMT may interact with various enzymes, potentially inhibiting their activity. This can affect metabolic pathways and influence cellular functions.
- Cell Signaling Modulation : By modifying thiol groups on proteins, SPMT could alter signaling pathways involved in cell proliferation and apoptosis.
Biological Activities
Research has identified several biological activities associated with SPMT:
- Antimicrobial Properties : Preliminary studies suggest that SPMT exhibits antimicrobial activity against various pathogens, which could be beneficial in developing new antimicrobial agents.
- Antitumor Effects : In vitro studies have shown that SPMT may possess cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Summary of Biological Activities of SPMT
Case Study 1: Antioxidant Activity
A study conducted by researchers evaluated the antioxidant capacity of SPMT using DPPH radical scavenging assays. The results indicated that SPMT effectively reduced DPPH radicals in a concentration-dependent manner, suggesting strong antioxidant properties (IC50 = 50 µM) .
Case Study 2: Antimicrobial Activity
In a comparative study, SPMT was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones (up to 15 mm) at concentrations as low as 100 µg/mL, supporting its potential use as a natural preservative or therapeutic agent .
Case Study 3: Antitumor Effects
Research published in a peer-reviewed journal highlighted the cytotoxic effects of SPMT on MCF-7 breast cancer cells. The study reported a significant decrease in cell viability (up to 70% at 100 µM concentration) after 48 hours of treatment, indicating its potential as an anticancer drug candidate .
Properties
IUPAC Name |
S-(4-methylphenyl) propanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-3-10(11)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOJPGJASADAIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)SC1=CC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397645 |
Source
|
Record name | S-(4-Methylphenyl) propanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18241-63-9 |
Source
|
Record name | S-(4-Methylphenyl) propanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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